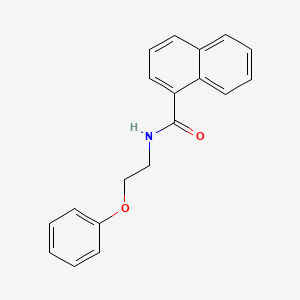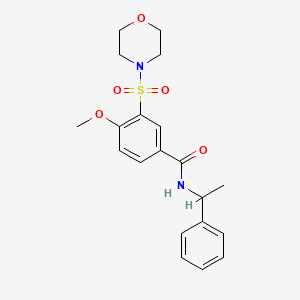![molecular formula C15H20N2O4 B4767443 ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B4767443.png)
ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate, also known as IBOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IBOP is a derivative of phenylacetone and is classified as a synthetic compound.
Mécanisme D'action
Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate acts as a reversible inhibitor of MAO, binding to the active site of the enzyme and preventing the metabolism of neurotransmitters. This results in an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate are complex and depend on a variety of factors, including dose, route of administration, and individual differences in metabolism and genetics. In general, ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on mood, behavior, and cognition. ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has also been shown to have antioxidant properties and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has several advantages as a research tool, including its potency as a MAO inhibitor, its selectivity for MAO-B over MAO-A, and its ability to cross the blood-brain barrier. However, ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate also has some limitations, including its potential for toxicity at high doses and its potential for non-specific effects on other enzymes and neurotransmitter systems.
Orientations Futures
There are several potential future directions for research on ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate. One area of interest is the development of more selective MAO inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the neuroprotective effects of ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to understand the potential risks and benefits of using ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate as a research tool and to identify any potential long-term effects of exposure to the compound.
In conclusion, ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate is a potent inhibitor of MAO and has been used to investigate the role of MAO in various physiological and pathological processes. While ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has several advantages as a research tool, it also has some limitations and potential risks. Further research is needed to fully understand the potential of ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate and to identify any potential long-term effects of exposure to the compound.
Applications De Recherche Scientifique
Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has been used in scientific research to study the activity of monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has been shown to be a potent inhibitor of MAO and has been used to investigate the role of MAO in various physiological and pathological processes.
Propriétés
IUPAC Name |
ethyl 3-[3-(2-methylpropanoylamino)anilino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-21-14(19)9-13(18)16-11-6-5-7-12(8-11)17-15(20)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHTUXCGJYLHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)

![8-(2-naphthoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4767379.png)
![2-methyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4767388.png)
![3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4767394.png)
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4767412.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4767419.png)
![3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4767427.png)
![1-[6-(3-chlorophenoxy)hexyl]piperidine](/img/structure/B4767430.png)

![S-[4-(5-chloro-2,3-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4767457.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4767459.png)

